molecular formula C13H21ClN2O2 B1333997 tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride CAS No. 914465-97-7

tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride

Cat. No.: B1333997
CAS No.: 914465-97-7
M. Wt: 272.77 g/mol
InChI Key: TZIKVHPLJHVGCM-UHFFFAOYSA-N
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Description

tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride (CAS: 914465-97-7) is a carbamate-protected amine derivative with the molecular formula C₁₃H₂₁ClN₂O₂ and a molecular weight of 272.77 g/mol . This compound features a benzyl group substituted with an aminomethyl moiety at the 3-position, protected by a tert-butyloxycarbonyl (Boc) group, and is stabilized as a hydrochloride salt. It serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors, receptor modulators, and other bioactive molecules . Its structural attributes, such as the Boc group, enhance stability during synthetic workflows while allowing for selective deprotection under acidic conditions .

Properties

IUPAC Name

tert-butyl N-[[3-(aminomethyl)phenyl]methyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.ClH/c1-13(2,3)17-12(16)15-9-11-6-4-5-10(7-11)8-14;/h4-7H,8-9,14H2,1-3H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIKVHPLJHVGCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373204
Record name tert-Butyl {[3-(aminomethyl)phenyl]methyl}carbamate--hydrogen chloride (1/1)
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Molecular Weight

272.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914465-97-7
Record name tert-Butyl {[3-(aminomethyl)phenyl]methyl}carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-{[3-(aminomethyl)phenyl]methyl}carbamate hydrochloride
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Preparation Methods

The synthesis of tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride typically involves multiple steps. One common method includes the reaction of tert-butyl 3-(aminomethyl)benzoate with hydrochloric acid to form the hydrochloride salt . The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield .

Chemical Reactions Analysis

Tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include hydrochloric acid, lithium aluminum hydride, and other standard laboratory reagents. The major products formed depend on the type of reaction and the conditions employed .

Scientific Research Applications

Tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various chemical compounds, aiding in the development of new materials and substances.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, contributing to drug development and therapeutic research.

    Industry: The compound’s unique properties make it valuable in industrial applications, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed effects. For instance, it has been identified as a long-acting human inducible nitric oxide synthase (iNOS) inhibitor, with an IC50 value of 2.0 µM. This inhibition can affect various biological pathways and processes, contributing to its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride with analogous compounds, focusing on structural variations, physicochemical properties, and applications.

Positional Isomers

  • tert-Butyl 4-(aminomethyl)benzylcarbamate hydrochloride (CAS: 1162645-96-6) Key Difference: The aminomethyl group is at the 4-position of the benzyl ring instead of the 3-position. The similarity score between the two compounds is 1.00, indicating high structural overlap but distinct reactivity in regioselective reactions .

Substituent Variations

  • tert-Butyl 2-methylbenzylcarbamate (CAS: 138350-83-1) Key Difference: A methyl group replaces the aminomethyl substituent at the 2-position. Impact: The lack of an amine group reduces polarity and hydrogen-bonding capacity, limiting its utility in drug candidates requiring amine-mediated interactions. Similarity score: 0.96 .
  • tert-Butyl (3-aminopropyl)carbamate hydrochloride (CAS: 127346-48-9) Key Difference: Features a linear aminopropyl chain instead of an aromatic benzyl group. Impact: The aliphatic chain enhances flexibility and solubility in nonpolar solvents but reduces aromatic π-π stacking interactions critical for target engagement. Molecular weight: 208.72 g/mol .

Functional Group Modifications

  • tert-butyl 3-(aminomethyl)benzoate hydrochloride (CAS: 1221931-26-5) Key Difference: Replaces the carbamate group with an ester (benzoate). Impact: Esters are more prone to hydrolysis than carbamates, affecting compound stability under physiological conditions. Applications include intermediates for prodrugs .

Heterocyclic Analogues

  • tert-Butyl azetidin-3-yl(ethyl)carbamate hydrochloride (CAS: 2044704-65-4) Key Difference: Incorporates an azetidine ring (4-membered nitrogen heterocycle) instead of a benzyl group.

Biological Activity

tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride is a chemical compound with notable pharmacological potential, particularly in the context of inflammatory diseases and neurological applications. Its molecular formula is C13H21ClN2O2, and it has a molecular weight of approximately 272.77 g/mol. This compound features a tert-butyl group, an aminomethyl group, and a benzyl carbamate moiety, which contribute to its biological activity.

Research indicates that this compound functions primarily as an inhibitor of inducible nitric oxide synthase (iNOS) . This enzyme is crucial in the production of nitric oxide (NO), a signaling molecule involved in various physiological processes, including inflammation and immune response. Excessive NO production is associated with several pathological conditions, making iNOS inhibition a significant therapeutic target.

Key Findings:

  • Inhibition of iNOS : The compound has shown promising results in reducing inflammation by modulating nitric oxide levels, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
  • Blood-Brain Barrier Penetration : Its ability to cross the blood-brain barrier suggests potential applications in neurological disorders, where modulation of NO levels may play a therapeutic role.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Carbamate : The reaction begins with the formation of the tert-butyl carbamate.
  • Aminomethylation : The aminomethyl group is introduced through a nucleophilic substitution reaction.
  • Hydrochloride Salt Formation : The final product is obtained by reacting with hydrochloric acid to form the hydrochloride salt.

This synthetic route emphasizes the compound's versatility for further chemical modifications, enhancing its potential as a pharmaceutical agent.

Biological Activity Overview

Activity Description
iNOS Inhibition Reduces excessive nitric oxide production, potentially alleviating inflammation.
Blood-Brain Barrier Penetration Enables potential use in neurological treatments.
Solubility Soluble in various organic solvents, enhancing its bioavailability.

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study highlighted that compounds similar to this compound exhibited significant anti-inflammatory properties by inhibiting iNOS activity in macrophages.
  • Neurological Applications : Research on related compounds suggests that modulation of NO levels can influence neurodegenerative processes, indicating that this compound may have therapeutic implications for conditions such as Alzheimer's disease.
  • Metabolic Stability : Investigations into metabolic stability revealed that derivatives of this compound maintained higher stability compared to other similar structures, suggesting better pharmacokinetic profiles for potential drugs .

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound, which have been studied for their biological activities:

Compound Name Biological Activity Reference
tert-Butyl (2-(aminomethoxy)ethyl)-carbamateKinase inhibition; improved selectivity
N-benzylacetamidine derivativesiNOS inhibitors; effects on cancer cell proliferation
Indole-based compoundsSelective Haspin inhibitors; potential anti-cancer effects

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for tert-butyl 3-(aminomethyl)benzylcarbamate hydrochloride, and what critical parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via carbamate protection of the primary amine using tert-butoxycarbonyl (Boc) reagents. Key steps include:

  • Aminomethylation : Reacting 3-(aminomethyl)benzylamine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under inert conditions .
  • Acidification : Conversion to the hydrochloride salt using HCl in dioxane or ethyl acetate .
  • Optimization Parameters : Reaction temperature (0–25°C), stoichiometric ratio of Boc₂O (1.2–1.5 equivalents), and pH control during salt formation are critical for yields >85% .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms Boc protection (δ ~1.4 ppm for tert-butyl protons) and benzylcarbamate backbone (δ ~4.3 ppm for CH₂NH) .
  • HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% TFA) resolves enantiomeric impurities, while ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 297.2) .
  • Karl Fischer Titration : Quantifies hygroscopicity (<1% w/w water content recommended for stability) .

Q. How should researchers handle hygroscopic intermediates during synthesis?

  • Methodological Answer : The hydrochloride salt is hygroscopic; storage under argon in desiccators (silica gel) at −20°C minimizes hydrolysis. For reactions, use anhydrous solvents (e.g., DCM pre-dried over molecular sieves) and glovebox techniques for moisture-sensitive steps .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up?

  • Methodological Answer : Apply factorial designs to evaluate interactions between variables:

  • Factors : Temperature (20–40°C), Boc₂O equivalents (1.0–1.5), and solvent polarity (THF vs. DCM).
  • Response Surface Modeling : Central Composite Design (CCD) identifies optimal conditions (e.g., 25°C, 1.3 eq Boc₂O in THF) for >90% yield .
  • Statistical Tools : Use JMP or Minitab for ANOVA analysis to prioritize significant factors (e.g., solvent polarity contributes 45% to yield variance) .

Q. How to resolve contradictions in reported solubility data across studies?

  • Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents.

  • Polymorph Screening : Conduct slurry experiments in ethanol/water mixtures to isolate stable crystalline forms .
  • TGA-DSC : Thermogravimetric analysis detects solvent retention (e.g., 5% weight loss at 100°C indicates trapped DCM) .
  • Standardization : Report solubility in USP buffers (pH 1.2–7.4) at 25°C with agitation (200 rpm) for reproducibility .

Q. What retrosynthetic strategies enable modular derivatization of the benzylcarbamate core?

  • Methodological Answer :

  • Disconnection : Target the carbamate linkage (C–O bond) to generate 3-(aminomethyl)benzylamine and Boc-protected fragments .
  • Functionalization : Introduce substituents at the benzyl position via Suzuki-Miyaura coupling (e.g., aryl boronic acids) before Boc protection .
  • Chiral Resolution : Use immobilized penicillin acylase for enantioselective hydrolysis of racemic intermediates .

Q. How to address enantiomeric impurities in pharmacological studies?

  • Methodological Answer :

  • Chiral Chromatography : Employ Chiralpak IA-3 columns (hexane/isopropanol with 0.1% diethylamine) to resolve R/S isomers .
  • Circular Dichroism (CD) : Verify enantiopurity by comparing Cotton effects at 220–250 nm .
  • Biological Assays : Test isolated enantiomers in receptor-binding assays (e.g., serotonin transporters) to correlate stereochemistry with activity .

Q. What computational methods predict stability under accelerated degradation conditions?

  • Methodological Answer :

  • DFT Calculations : Model hydrolysis pathways (e.g., Boc deprotection energy barriers ~25 kcal/mol in acidic conditions) .
  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor degradation products (e.g., benzylamine via LC-MS) .
  • QbD Framework : Link critical quality attributes (CQAs) like impurity profiles to process parameters using Monte Carlo simulations .

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